

Illuminating the Cellular World: Advanced Imaging with Novel Fluorophores

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Compound of Interest

Compound Name: *Fluocofuron*

Cat. No.: *B1212157*

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Introduction

The visualization of intricate cellular processes has been revolutionized by the advent of novel fluorophores that offer superior brightness, photostability, and target-specificity compared to their predecessors. These advanced fluorescent probes are empowering researchers, scientists, and drug development professionals to explore cellular dynamics with unprecedented clarity. This document provides detailed application notes and protocols for a selection of cutting-edge fluorophores, enabling their seamless integration into diverse cellular imaging workflows, from live-cell imaging to super-resolution microscopy.

Application Note 1: Visualizing the Cytoskeleton with Silicon-Rhodamine (SiR) Dyes

Silicon-rhodamine (SiR) dyes are a class of far-red, cell-permeable, and fluorogenic probes that have transformed live-cell imaging of the cytoskeleton.^{[1][2][3]} Their fluorogenic nature ensures low background fluorescence, as they only become brightly fluorescent upon binding to their target, eliminating the need for wash-out steps.^{[1][3]} SiR dyes are particularly well-suited for long-term imaging and super-resolution microscopy techniques like STED and SIM.^{[3][4][5]}

Quantitative Data: Photophysical Properties of SiR Dyes

The photophysical properties of SiR dyes make them ideal for advanced imaging applications. Their far-red excitation and emission minimize phototoxicity and cellular autofluorescence.^[2]

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$)	Quantum Yield (Φ)
SiR	652	674	1.0×10^5	~0.4
SiR700	674	697	N/A	N/A
GeR	~660	~680	N/A	N/A

Data compiled from various sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol: Live-Cell Imaging of F-Actin with SiR-Actin

This protocol describes the staining of F-actin in living cells using the SiR-actin probe.

Materials:

- Live cells cultured on glass-bottom dishes
- Complete cell culture medium
- SiR-actin stock solution (1 mM in DMSO)
- Verapamil stock solution (50 mM in DMSO, optional)
- Fluorescence microscope with Cy5 filter set

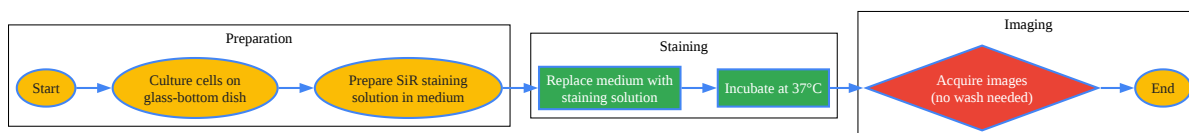
Procedure:

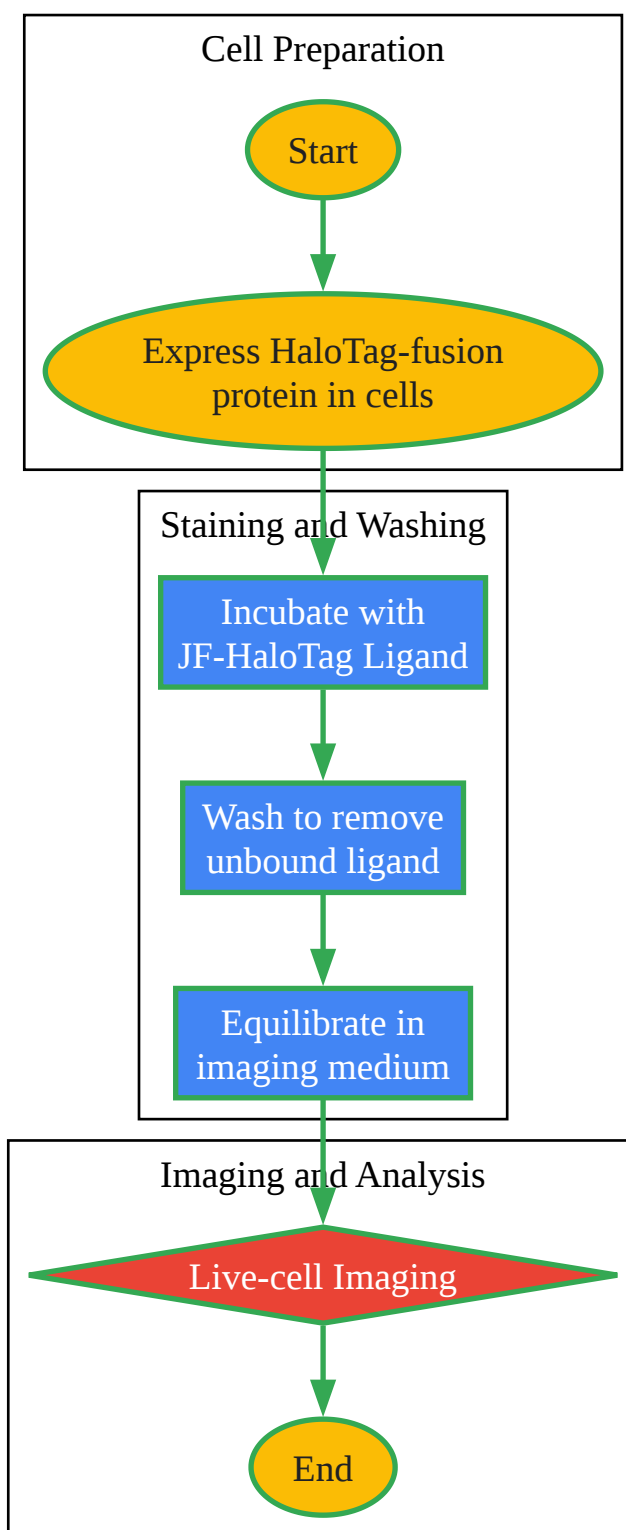
- Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for live-cell imaging.
- Staining Solution Preparation: Prepare the staining solution by diluting the SiR-actin stock solution in pre-warmed complete cell culture medium to a final concentration of 100 nM - 1

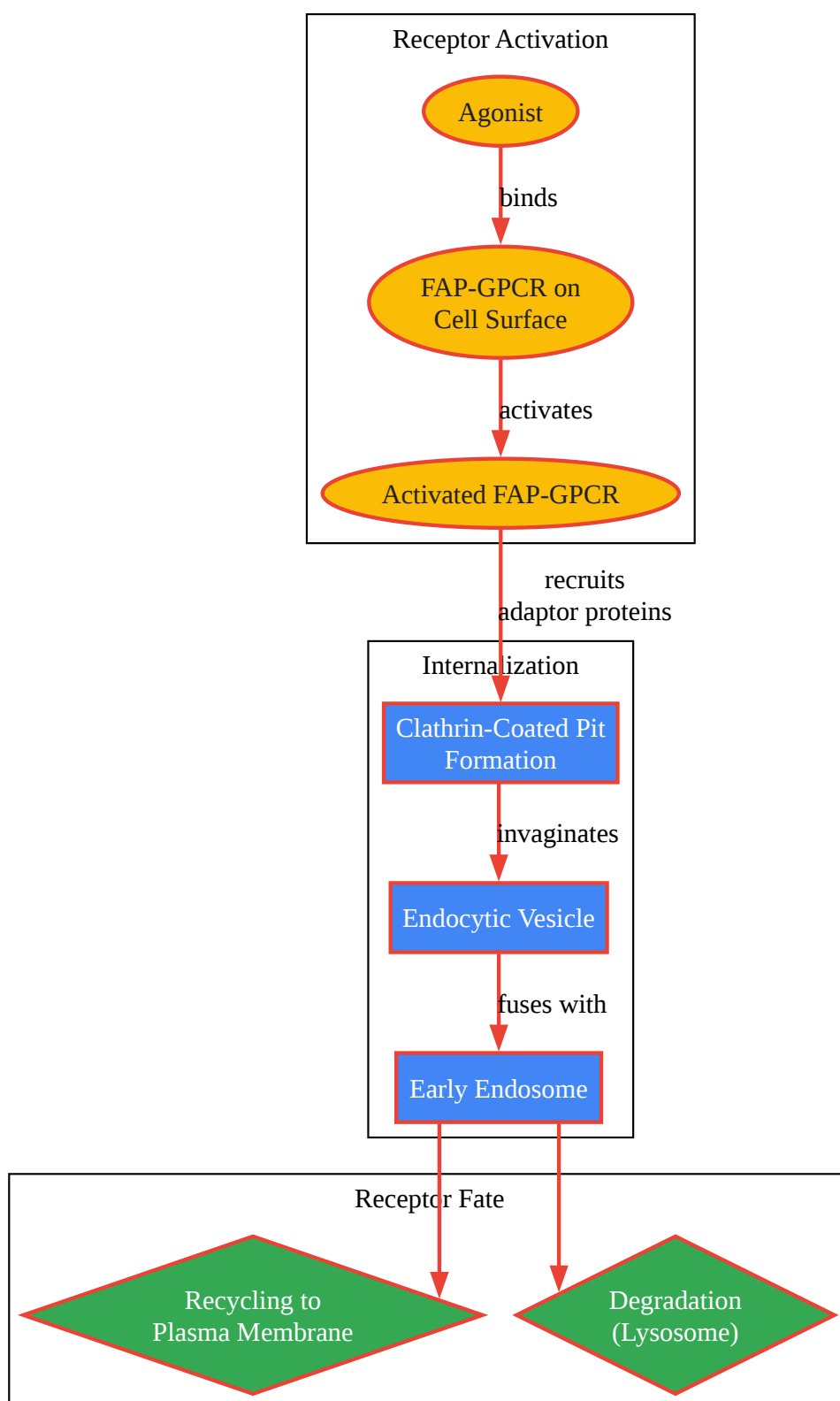
μM. For cell lines with high efflux pump activity, the addition of 10 μM verapamil can improve staining.[1]

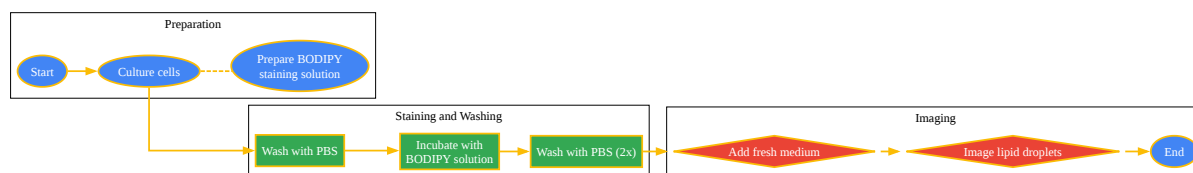
- Cell Staining: Replace the culture medium with the SiR-actin staining solution and incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.
- Imaging: The cells can be imaged directly without washing.[1] For time-lapse imaging, it is recommended to use a lower concentration of SiR-actin (≤100 nM) to minimize any potential effects on actin dynamics.[1] Acquire images using a fluorescence microscope equipped with a Cy5 filter set (e.g., Excitation: 640/30 nm, Emission: 690/50 nm).

Experimental Workflow: Live-Cell Staining with SiR Probes









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